2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
2-(4-Chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a triazole ring and substituted with a phenyl group at the 3-position. The molecule integrates a piperazine ring linked to the triazolopyrimidine system via a nitrogen atom, while a 4-chlorophenoxy-acetyl moiety is attached to the piperazine.
Key structural attributes include:
- Triazolopyrimidine core: A bicyclic system with three nitrogen atoms in the triazole ring and two in the pyrimidine, enabling π-π stacking and hydrogen-bonding interactions.
- Piperazine linker: Enhances solubility and provides conformational flexibility.
- 4-Chlorophenoxy group: The electron-withdrawing chlorine atom may improve metabolic stability and membrane permeability.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c23-16-6-8-18(9-7-16)32-14-19(31)28-10-12-29(13-11-28)21-20-22(25-15-24-21)30(27-26-20)17-4-2-1-3-5-17/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCXBTGBPJZBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates a chlorophenoxy group and a triazolopyrimidine moiety linked through a piperazine. This structural composition suggests potential biological activity, particularly in the field of medicinal chemistry.
Structure and Properties
The molecular formula of the compound can be represented as . The presence of multiple pharmacophores indicates a likelihood of diverse biological interactions.
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to 2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
The compounds tested against the MCF-7 cell line exhibited IC50 values significantly lower than that of doxorubicin, indicating enhanced potency.
The mechanism by which these compounds exert their anticancer effects often involves inhibition of critical pathways such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). These pathways are crucial for cell proliferation and survival in various cancers.
Structure–Activity Relationship (SAR)
The SAR analysis suggests that the presence of specific substituents on the triazole and pyrimidine rings can greatly influence the biological activity. For example, larger and more lipophilic groups at the 2-position of the triazole enhance cytotoxicity against cancer cells.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical settings:
- Triazolo[4,5-d]pyrimidine Derivatives : These derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines including MCF-7 and HCT-116. The results indicated significant cytotoxic effects with IC50 values ranging from 3.83 to 11.94 μM for various derivatives when compared to established drugs like erlotinib .
- In Silico Studies : Molecular docking studies have been employed to predict binding affinities to targets such as EGFR and PI3K, providing insights into potential mechanisms of action and guiding further modifications for enhanced efficacy .
Comparison with Similar Compounds
Substituent Impact Analysis:
- Aromatic Groups : The phenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Piperazine Modifications : Acetylation () or morpholine substitution () modulates piperazine basicity, affecting pH-dependent solubility and protein interactions .
Physicochemical and Spectral Data
- Melting Points : Analogues in exhibit melting points ranging from 89–155°C, correlating with substituent polarity (e.g., morpholine derivative 9e melts at 89–90°C due to reduced crystallinity) .
- NMR Signatures : Aromatic protons in the target compound’s triazolopyrimidine core would resonate near δ 8.5–9.0 ppm (cf. δ 8.76 ppm in ) . Piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm .
Inferred Pharmacological Profiles
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
